2-(((Benzyloxy)carbonyl)amino)-2-(3-iodophenyl)acetic acid
Description
2-(((Benzyloxy)carbonyl)amino)-2-(3-iodophenyl)acetic acid is a synthetic amino acid derivative characterized by a benzyloxycarbonyl (Cbz) protecting group, a 3-iodophenyl substituent, and an acetic acid backbone. The Cbz group is commonly used in peptide synthesis to protect amine functionalities, while the iodine atom in the 3-iodophenyl group introduces steric bulk and electronic effects. This compound is structurally tailored for applications in medicinal chemistry, such as enzyme inhibition or radiolabeling, due to its heavy halogen substituent .
Properties
Molecular Formula |
C16H14INO4 |
|---|---|
Molecular Weight |
411.19 g/mol |
IUPAC Name |
2-(3-iodophenyl)-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C16H14INO4/c17-13-8-4-7-12(9-13)14(15(19)20)18-16(21)22-10-11-5-2-1-3-6-11/h1-9,14H,10H2,(H,18,21)(H,19,20) |
InChI Key |
SRVLDEXMXJAYOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC(=CC=C2)I)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-2-(3-iodophenyl)acetic acid typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with the preparation of the benzyloxycarbonyl-protected amino acid.
Coupling Reaction: The final step involves coupling the iodinated phenyl compound with the benzyloxycarbonyl-protected amino acid under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions may target the iodine substituent or the benzyloxycarbonyl group.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups to the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, 2-(((Benzyloxy)carbonyl)amino)-2-(3-iodophenyl)acetic acid can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used in the study of enzyme-substrate interactions or as a probe in biochemical assays.
Medicine
Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of advanced materials.
Mechanism of Action
The mechanism of action for 2-(((Benzyloxy)carbonyl)amino)-2-(3-iodophenyl)acetic acid would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Variations in Protecting Groups
2-{[(tert-Butoxy)carbonyl]amino}-2-(3-iodophenyl)acetic Acid
- Structure : Replaces the Cbz group with a tert-butoxycarbonyl (Boc) protecting group.
- Molecular Formula: C₁₃H₁₆INO₄ vs. C₁₅H₁₄INO₄ (target compound).
- Key Differences: Stability: Boc is acid-labile, while Cbz requires hydrogenolysis for removal . Molecular Weight: 377.18 g/mol (Boc) vs. ~395.19 g/mol (Cbz) .
- Applications : Boc derivatives are preferred in solid-phase peptide synthesis due to orthogonal protection strategies.
2-(Benzyl(methoxycarbonyl)amino)acetic Acid
Variations in Aryl Substituents
2-(((Benzyloxy)carbonyl)amino)-2-(4-chlorophenyl)acetic Acid
- Structure : Substitutes 3-iodophenyl with 4-chlorophenyl.
- Molecular Formula: C₁₅H₁₂ClNO₄ vs. C₁₅H₁₄INO₄.
- Key Differences :
- Applications : Chlorinated analogs may exhibit enhanced metabolic stability in drug design.
2-(((Benzyloxy)carbonyl)amino)-2-(3-nitrophenyl)acetic Acid
Variations in Core Backbone
(R)-2-(((Benzyloxy)carbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
- Structure : Replaces 3-iodophenyl with a bicyclic dihydroindenyl group.
- Molecular Formula: C₁₉H₁₉NO₄ vs. C₁₅H₁₄INO₄.
2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic Acid
- Structure : Features a benzodioxin ring.
- Properties :
Physical Properties
Biological Activity
2-(((Benzyloxy)carbonyl)amino)-2-(3-iodophenyl)acetic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its activity.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 361.4 g/mol
- CAS Number : Not specifically listed but related compounds have CAS numbers like 1137825-78-5 for 2-amino-2-(3-iodophenyl)acetic acid .
Synthesis
The synthesis of this compound typically involves:
- Protection of Amino Groups : Using benzyloxycarbonyl (Boc) groups to protect the amino functionality.
- Coupling Reactions : Employing coupling agents to facilitate the formation of the amide bond between the benzyloxycarbonyl group and the 3-iodophenylacetic acid derivative.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the iodine atom enhances its affinity for certain biological targets, potentially increasing its efficacy.
- Antifouling Activity : Similar derivatives have shown significant antifouling properties against marine organisms such as barnacle cypris larvae, with effective concentrations (EC50 values) reported below 1 μg/mL . This suggests that modifications in the aromatic ring can significantly influence biological activity.
- Cytotoxicity Studies : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapeutics. For instance, modifications on the aromatic ring can lead to varying degrees of cytotoxicity against HeLa cells .
Case Studies
Several studies have evaluated the biological activity of related compounds:
-
Antifouling Efficacy :
Compound EC50 (μg/mL) Activity Level Compound A 0.79 High Compound B 1.17 Moderate Compound C 4.62 Low - Cancer Cell Cytotoxicity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
